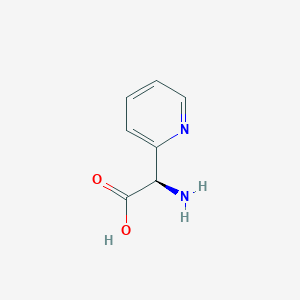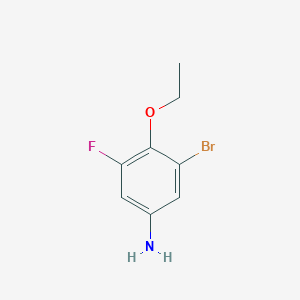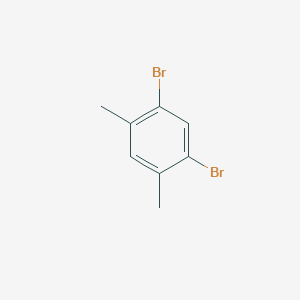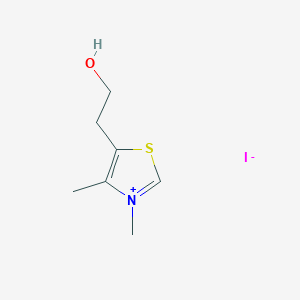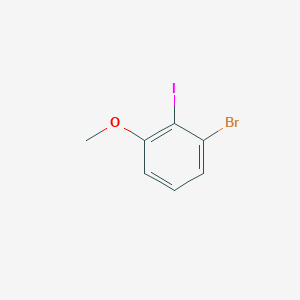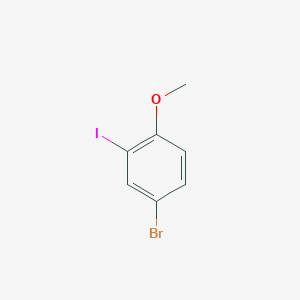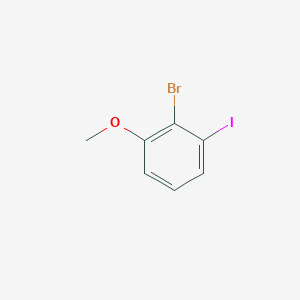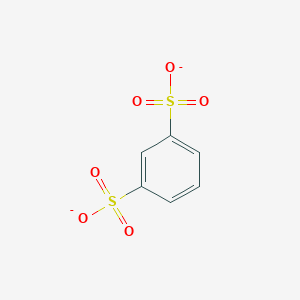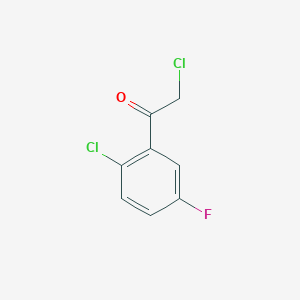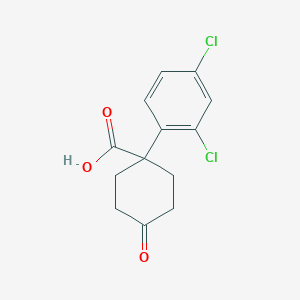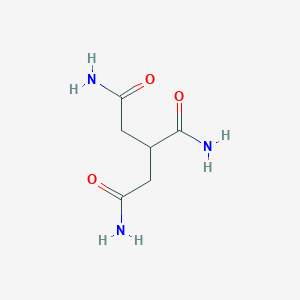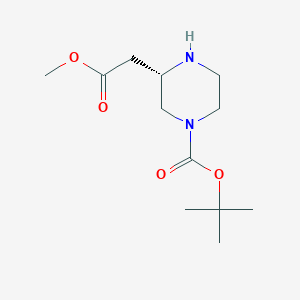
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Vue d'ensemble
Description
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a chemical compound that belongs to the class of esters. It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also contains a Boc (tert-butoxycarbonyl) protecting group attached to one of the nitrogen atoms in the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Applications De Recherche Scientifique
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of ester reduction is similar to that of acid chloride reduction. A hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde . In the case of esterification, the first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .
Orientations Futures
There is ongoing research into the sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This research is driven by the need for green and sustainable alternatives to petrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of ethylenediamine with dihaloalkanes or the reduction of pyrazine derivatives.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperazine derivative with (S)-2-acetic acid methyl ester. This can be achieved using standard esterification methods, such as the Fischer esterification, which involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Hydrolysis: (S)-4-N-Boc-piperazine-2-acetic acid and methanol.
Reduction: (S)-4-N-Boc-piperazine-2-ethanol.
Substitution: (S)-4-piperazine-2-acetic acid methyl ester.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-N-Boc-piperazine-2-acetic acid: Similar structure but lacks the ester group.
(S)-4-piperazine-2-acetic acid methyl ester: Similar structure but lacks the Boc protecting group.
(S)-4-N-Boc-piperazine-2-ethanol: Similar structure but has an alcohol group instead of an ester.
Uniqueness
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is unique due to the presence of both the Boc protecting group and the ester functionality. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424917 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217810-25-7 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
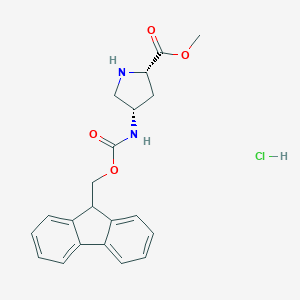
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)
